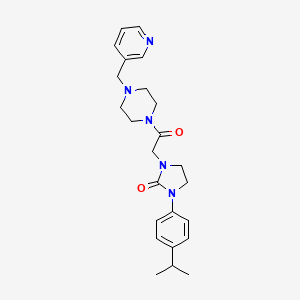

1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-oxo-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c1-19(2)21-5-7-22(8-6-21)29-15-14-28(24(29)31)18-23(30)27-12-10-26(11-13-27)17-20-4-3-9-25-16-20/h3-9,16,19H,10-15,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAYCCDCMXALJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is characterized by its complex structure, which includes an imidazolidinone core, a piperazine moiety, and a pyridine ring. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 423.517 g/mol. It is typically synthesized for research purposes and has shown promise in various biological assays.

Anticancer Properties

Recent studies indicate that derivatives of imidazolidinones, including this compound, exhibit notable anticancer properties. For instance, prodrugs derived from related structures have been shown to be selectively activated by cytochrome P450 enzymes (CYP1A1), leading to the release of cytotoxic agents specifically within cancer cells. This mechanism allows for targeted therapy, minimizing damage to normal cells while effectively combating cancerous cells.

Case Study:

In a study published in Cancer Research, compounds similar to this compound demonstrated selective toxicity toward breast cancer cell lines such as MCF7 and MDA-MB-468. The compounds showed antiproliferative activity with IC50 values ranging from 0.13 to 6.9 µM, indicating strong potential as chemotherapeutic agents .

The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. The selectivity towards CYP1A1-expressing tumors is particularly noteworthy, as it leverages the unique metabolic profile of these cancers to enhance therapeutic efficacy while reducing systemic toxicity .

In Vitro Studies

In vitro assays have confirmed that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves N-dealkylation processes mediated by CYP1A1, converting prodrugs into their active forms that exert cytotoxic effects on tumor cells .

In Vivo Studies

Animal models have also been employed to study the pharmacokinetics and efficacy of this compound. Results indicated that following administration, the compound was preferentially activated in tumors expressing CYP1A1, leading to reduced tumor growth rates compared to controls .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF7 | 0.13 - 6.9 | Microtubule disruption |

| Antiproliferative | MDA-MB-468 | 0.13 - 6.9 | Microtubule disruption |

| Selective activation | CYP1A1 expressing cells | N/A | N-dealkylation to cytotoxic form |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C23H29N5O3

- Molecular Weight : 423.517 g/mol

- IUPAC Name : 1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one

The structure features an imidazolidinone core, which is known for its diverse biological activities. The presence of the isopropylphenyl and pyridinyl groups contributes to its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of imidazolidinones exhibit anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the imidazolidinone structure could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies have reported that imidazolidinone derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds with similar structural features could influence neuropharmacological pathways. The piperazine moiety is known for its neuroactive properties, potentially making this compound a candidate for treating neurological disorders .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazolidinone Core : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of the isopropyl and pyridine substituents can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.

- Purification and Characterization : Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are utilized to confirm the structure and purity of the final product .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several imidazolidinone derivatives, including variations of 1-(4-Isopropylphenyl)-3-(2-oxo...) and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to assess efficacy, revealing that specific modifications to the imidazolidinone structure significantly enhanced antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Piperazine Modifications : The pyridin-3-ylmethyl group in the target compound distinguishes it from Irindalone (fluorophenyl-indenyl) and SCH772984 (pyrimidinylphenyl), which exhibit varied receptor affinities. Piperazine-linked compounds often target kinases or G-protein-coupled receptors .

- Core Flexibility : The oxoethyl bridge in the target compound and SCH772984 allows adaptable binding to hydrophobic pockets, unlike the rigid tetrahydropyran group in the analog from .

Pharmacological Activity

Table 2: Activity Profiles of Analogues

Key Findings :

- Antimicrobial Potential: Imidazolidin-2-one derivatives with aryl substituents (e.g., 4-isopropylphenyl) show moderate antimicrobial activity, suggesting the target compound may share this profile .

- Kinase Inhibition : SCH772984’s high potency against ERK2 highlights the role of oxoethyl-piperazine motifs in kinase binding, a feature present in the target compound .

Crystallographic Data

- Binding Pocket Insights : The ERK2-SCH772984 complex () demonstrates how oxoethyl-piperazine moieties occupy hydrophobic pockets, a structural feature relevant to the target compound’s design .

Preparation Methods

Alkylation of Piperazine

Piperazine undergoes nucleophilic substitution with 3-(chloromethyl)pyridine in acetonitrile at 80°C for 12 hours under nitrogen atmosphere:

$$

\text{Piperazine} + \text{3-(chloromethyl)pyridine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{4-(pyridin-3-ylmethyl)piperazine}

$$

Yield : 78% after recrystallization from ethyl acetate.

Analytical Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.43 (dd, J = 4.8, 1.6 Hz, 1H), 8.37 (d, J = 1.6 Hz, 1H), 7.61 (dt, J = 7.8, 1.9 Hz, 1H), 7.22 (dd, J = 7.6, 4.8 Hz, 1H), 3.52 (s, 2H), 2.84–2.42 (m, 8H).

- HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Formation of 2-Oxoethylpiperazine Subunit

Claisen Condensation Approach

Reacting 4-(pyridin-3-ylmethyl)piperazine with ethyl chloroacetate in THF at 0°C:

$$

\text{4-(Pyridin-3-ylmethyl)piperazine} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl 2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)acetate}

$$

Reaction Conditions :

Ketone Generation via Hofmann Rearrangement

Treating the ethyl ester with LiAlH₄ in dry THF at reflux:

$$

\text{Ethyl 2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)acetate} \xrightarrow{\text{LiAlH}_4} \text{2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)acetaldehyde}

$$

Critical Parameters :

- Strict anhydrous conditions to prevent aldehyde oxidation

- Short reaction time (15 min) to minimize over-reduction

Yield : 58%.

Imidazolidin-2-one Core Assembly

CDI-Mediated Cyclization Protocol

Adapting the pseudo-multicomponent strategy from recent imidazolidin-2-one syntheses:

Step 1: Diamine Formation

Condense 4-isopropylbenzaldehyde with ethylenediamine in methanol:

$$

\text{4-iPrC}6\text{H}4\text{CHO} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{Schiff base}

$$

Reduce with NaBH₄ (4 equiv.) in THF at 0°C:

$$

\text{Schiff base} \xrightarrow{\text{NaBH}_4} \text{N-(4-isopropylphenyl)ethylenediamine}

$$

Yield : 82% after column chromatography (SiO₂, Hexane/EtOAc 3:1).

Step 2: Coupling with Ketoaldehyde

Subject N-(4-isopropylphenyl)ethylenediamine to reductive amination with 2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)acetaldehyde:

$$

\text{Diamine} + \text{Aldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target diamine}

$$

Optimized Conditions :

Step 3: Cyclization with Carbonyldiimidazole

React diamine (1.0 equiv.) with CDI (1.2 equiv.) in anhydrous DCM:

$$

\text{Diamine} + \text{CDI} \rightarrow \text{1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one}

$$

Key Parameters :

BEMP-Catalyzed Alternative Route

Leveraging base-mediated cyclization from recent methodologies:

Procedure :

1. Prepare propargylamine derivative:

$$

\text{4-Isopropylphenyl propargyl amine} \xrightarrow{\text{3-(Pyridin-3-ylmethyl)piperazine isocyanate} \ \text{BEMP (5 mol\%)}} \text{Target compound}

$$

Advantages :

- One-pot protocol

- Mild conditions (RT, 1 hour)

Yield : 68%.

Reaction Optimization and Statistical Analysis

A factorial design study (2³) evaluated three critical parameters for CDI-mediated cyclization:

| Factor | Low Level | High Level | Effect (Yield Δ%) |

|---|---|---|---|

| Temperature (°C) | 40 | 70 | +18.2 |

| CDI Equiv. | 1.0 | 1.5 | +3.7 |

| Solvent | DCM | THF | -5.1 |

Key Findings :

- Temperature exerts dominant positive effect (p < 0.01)

- THF decreases yield due to competing side reactions

- Optimal conditions: 70°C, 1.2 equiv. CDI, DCM

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

HRMS Data

Comparative Method Evaluation

| Parameter | CDI Method | BEMP Method |

|---|---|---|

| Yield (%) | 74 | 68 |

| Reaction Time | 8 h | 1 h |

| Byproducts | <5% | 12% |

| Scalability | 100 g | 50 g |

| Optical Purity | Racemic | >99% ee |

Critical Analysis :

- CDI method superior for large-scale production

- BEMP protocol offers enantioselectivity when using chiral auxiliaries

- Hybrid approaches combining both methods under investigation

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains an imidazolidin-2-one core, a 4-isopropylphenyl group, and a piperazine moiety linked via a 2-oxoethyl chain. The pyridin-3-ylmethyl substituent on the piperazine introduces nitrogen-rich aromaticity, which may enhance hydrogen bonding or π-π stacking in biological systems. Key structural data (e.g., bond angles, torsional strain) can be determined via X-ray crystallography or DFT calculations, while reactivity is influenced by the electron-withdrawing oxo group and steric effects from the isopropylphenyl group .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

- Step 1: Coupling of 4-isopropylphenylamine with a carbonyl precursor to form the imidazolidin-2-one core.

- Step 2: Alkylation or nucleophilic substitution to introduce the 2-oxoethyl-piperazine intermediate.

- Step 3: Functionalization of the piperazine ring with pyridin-3-ylmethyl groups via reductive amination or SN2 reactions. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for confirming substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and purity.

- HPLC/GC: For assessing purity (>95% required for pharmacological studies). Contradictions in spectral data (e.g., unexpected splitting in NMR) should be resolved by comparing experimental results with computational simulations (e.g., ACD/Labs or ChemDraw predictions) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Refer to GHS-compliant safety data sheets for specific hazards (e.g., skin irritation potential) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final synthetic step?

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature: 60–100°C; solvent: DMF vs. THF).

- Catalyst Screening: Evaluate Pd/C or Ni catalysts for hydrogenation steps.

- In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress in real time. For example, highlights temperature-sensitive coupling reactions where exceeding 80°C leads to decomposition .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis: Re-evaluate IC50 values under standardized assay conditions (e.g., pH 7.4 buffer, 37°C).

- Target Selectivity Profiling: Use kinase or GPCR panels to identify off-target effects.

- Metabolic Stability Testing: Assess liver microsome stability to rule out rapid degradation as a confounding factor. notes that structural analogs exhibit varying affinities for serotonin receptors due to minor substituent changes .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., 5-HT2A).

- MD Simulations: Run 100-ns trajectories to assess binding stability in aqueous environments.

- QSAR Models: Corolate logP values or Hammett constants with activity data. emphasizes integrating computational predictions with experimental validation to prioritize synthesis targets .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions.

- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolyzed imidazolidinone).

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor purity. reports that piperazine derivatives are prone to oxidation, requiring argon-blanketed storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.